Cas no 426823-13-4 (2-[(1'-hydroxy-2'-ene-3'-phenyl) propenylene]-5-methoxy-4,6,6-trimethyl-1,3-cyclohexene(4,5)-diketone)
![2-[(1'-hydroxy-2'-ene-3'-phenyl) propenylene]-5-methoxy-4,6,6-trimethyl-1,3-cyclohexene(4,5)-diketone structure](https://es.kuujia.com/scimg/cas/426823-13-4x500.png)
426823-13-4 structure
Nombre del producto:2-[(1'-hydroxy-2'-ene-3'-phenyl) propenylene]-5-methoxy-4,6,6-trimethyl-1,3-cyclohexene(4,5)-diketone
2-[(1'-hydroxy-2'-ene-3'-phenyl) propenylene]-5-methoxy-4,6,6-trimethyl-1,3-cyclohexene(4,5)-diketone Propiedades químicas y físicas
Nombre e identificación
-
- 2-[(1'-hydroxy-2'-ene-3'-phenyl) propenylene]-5-methoxy-4,6,6-trimethyl-1,3-cyclohexene(4,5)-diketone
- desmosdumotin C
- (2E)-2-[(E)-1-hydroxy-3-phenyl-prop-2-enylidene]-5-methoxy-4,6,6-trimethyl-cyclohex-4-ene-1,3-dione
- MLS000728509
- HMS2226O08
- LMPK12120421
- SMR000445623
- 3-hydroxy-5-methoxy-4,6,6-trimethyl-2-[(E)-3-phenylprop-2-enoyl]cyclohexa-2,4-dien-1-one
- CHEMBL53628
- 4-Cyclohexene-1,3-dione, 2-[(2E)-1-hydroxy-3-phenyl-2-propenylidene]-5-methoxy-4,6,6-trimethyl-, (2E)-
- 426823-13-4
- SCHEMBL13033999
- CHEBI:185120
- 3-hydroxy-5-methoxy-4,6,6-trimethyl-2-((E)-3-phenylprop-2-enoyl)cyclohexa-2,4-dien-1-one
-
- Renchi: InChI=1S/C19H20O4/c1-12-16(21)15(17(22)19(2,3)18(12)23-4)14(20)11-10-13-8-6-5-7-9-13/h5-11,20H,1-4H3
- Clave inchi: TYOLMDXXIKMMEZ-UHFFFAOYSA-N
- Sonrisas: [H]OC(=C1C(=O)C(=C(OC([H])([H])[H])C(C1=O)(C([H])([H])[H])C([H])([H])[H])C([H])([H])[H])C([H])=C([H])C=2C([H])=C([H])C([H])=C([H])C2[H]
Atributos calculados
- Calidad precisa: 312.13615911Da
- Masa isotópica única: 312.13615911Da
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 4
- Complejidad: 599
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 63.6Ų
- Xlogp3: 3.851
2-[(1'-hydroxy-2'-ene-3'-phenyl) propenylene]-5-methoxy-4,6,6-trimethyl-1,3-cyclohexene(4,5)-diketone Literatura relevante
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
426823-13-4 (2-[(1'-hydroxy-2'-ene-3'-phenyl) propenylene]-5-methoxy-4,6,6-trimethyl-1,3-cyclohexene(4,5)-diketone) Productos relacionados
- 874299-10-2(1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)
- 2731007-18-2(Methyl 5,6-dimethylpyridazine-3-carboxylate)
- 1340382-60-6(2-(cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid)
- 94356-13-5(torosachrysone 8-beta-D-gentiobioside)
- 1314802-47-5(3,6-dichloro-1H-indene-2-carbaldehyde)
- 1706456-63-4(2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile)
- 2097925-90-9(2-bromo-N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}benzamide)
- 7048-42-2(2-(2-methoxy-5-methylphenyl)acetonitrile)
- 893344-51-9(N-3-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenylacetamide)
- 2248176-08-9(cis-3-[tert-butoxycarbonyl(methyl)amino]cyclobutanecarboxylic acid)
Proveedores recomendados
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hebei Ganmiao New material Technology Co., LTD
Miembros de la medalla de oro
Proveedor de China
Lote

Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
